Hydrogen-Bond Donor Capacity: Oxime vs. Aldehyde Functional Group Differentiation
The oxime moiety provides one hydrogen-bond donor (HBD), which is entirely absent in the aldehyde analog 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde (CAS 328272-55-5). Computed data from PubChem show that the target compound has HBD = 1, whereas the aldehyde analog (CID 10968589) has HBD = 0 [1]. This difference directly influences the compounds' capacity to participate in directed hydrogen-bonding interactions with biological targets and affects their calculated topological polar surface area (TPSA = 58.6 Ų for the target compound [1]; aldehyde analog TPSA is computationally similar but the oxime introduces a stereochemically-defined (Z/E) hydrogen-bond geometry that cannot be replicated by the aldehyde).
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (oxime OH) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde (CAS 328272-55-5): HBD = 0 |
| Quantified Difference | ΔHBD = +1 (gain of one hydrogen-bond donor) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
A gain or loss of a single hydrogen-bond donor can alter binding affinity by orders of magnitude in structure-based drug design; procurement of the aldehyde instead of the oxime may invalidate SAR hypotheses that depend on oxime-mediated hydrogen bonding.
- [1] PubChem Compound Summary for CID 5524736. https://pubchem.ncbi.nlm.nih.gov/compound/344276-67-1 (HBD, TPSA, XLogP3-AA). PubChem Compound Summary for CID 10968589 (3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbaldehyde). View Source
